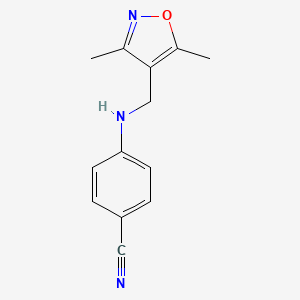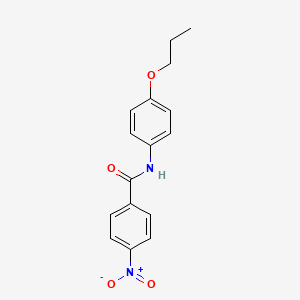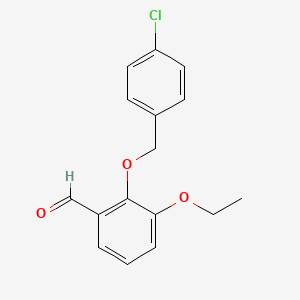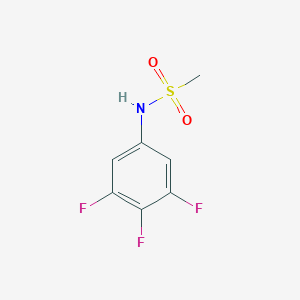![molecular formula C11H9N5 B14914618 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14914618.png)
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their wide range of applications in medicinal chemistry, including anticancer, antiviral, and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly method .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency and reduced reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).
Reduction: Sodium borohydride (NaBH4).
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce different functional groups onto the phenyl ring .
Applications De Recherche Scientifique
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including anticancer, antiviral, and antimicrobial properties
Mécanisme D'action
The mechanism of action of 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This results in the induction of apoptosis and cell cycle arrest in cancer cells .
Comparaison Avec Des Composés Similaires
7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidines: These compounds also exhibit significant biological activities, including anticonvulsant properties.
Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: Known for their CDK2 inhibitory activity and potential as anticancer agents.
Uniqueness: 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific structural features and its potent biological activities, particularly its role in inhibiting the ERK signaling pathway, which is crucial for its anticancer properties .
Propriétés
Formule moléculaire |
C11H9N5 |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C11H9N5/c12-10-14-11-13-9(6-7-16(11)15-10)8-4-2-1-3-5-8/h1-7H,(H2,12,15) |
Clé InChI |
JVSWDRKCFPOJLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=NC(=NN3C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















